Cinnoline hydrochloride

Description

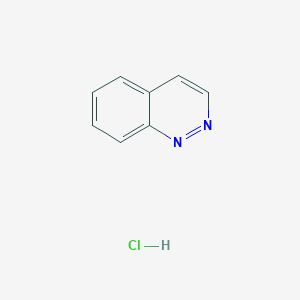

Structure

3D Structure of Parent

Properties

IUPAC Name |

cinnoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2.ClH/c1-2-4-8-7(3-1)5-6-9-10-8;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBSTRWZKVHRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583552 | |

| Record name | Cinnoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-24-6 | |

| Record name | Cinnoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cinnoline hydrochloride basic properties and structure

An In-depth Technical Guide to Cinnoline Hydrochloride: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and synthesis of this compound. Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science due to their wide-ranging biological activities and applications in organic synthesis.[1][2][3] This document serves as a core reference for professionals engaged in research and development involving this versatile chemical scaffold.

Basic Physicochemical Properties

This compound is typically encountered as a white to off-white crystalline solid.[1] It is soluble in water and other polar organic solvents, which facilitates its use in a variety of chemical reactions and biological assays.[1] The hydrochloride salt form generally provides enhanced stability and solubility compared to the free base.[4]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [1] |

| Molecular Formula | C₈H₇ClN₂ (or C₈H₆N₂·HCl) | [1][5] |

| Molecular Weight | 166.61 g/mol | [5] |

| Melting Point | 156-158 °C | [6] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| pKa (of Cinnoline) | 2.64 | [7] |

Molecular Structure and Identification

Cinnoline is an aromatic heterocyclic compound, structurally isomeric with other naphthyridines like quinoxaline and phthalazine.[6][7] The core structure consists of a benzene ring fused to a pyridazine ring. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Caption: General representation of Cinnoline and Hydrochloric Acid.

Table 2: Structural and Identification Data

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [7][8] |

| CAS Number | 5949-24-6 | [1][5][6] |

| SMILES (Cinnoline) | n1nccc2ccccc12 | [7] |

| InChI (Hydrochloride) | InChI=1/C8H6N2.ClH/c1-2-4-8-7(3-1)5-6-9-10-8;/h1-6H;1H | [1] |

Synthesis and Experimental Protocols

The cinnoline ring system can be synthesized through several established organic reactions. The hydrochloride salt is often isolated directly from these syntheses or prepared by treating the cinnoline free base with hydrochloric acid.[7]

Richter Cinnoline Synthesis

One of the foundational methods for creating the cinnoline scaffold is the Richter synthesis, which involves the cyclization of a diazotized o-aminophenylpropiolic acid derivative.[7][9]

Caption: Workflow of the Richter Cinnoline Synthesis.

Experimental Protocol: Synthesis of 4-Hydroxycinnoline (Richter Intermediate) [9]

-

Diazotization: A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is prepared and cooled to a temperature range of 0–5 °C in an ice bath.

-

Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the acidic solution while maintaining the temperature below 5 °C to form the diazonium salt intermediate.

-

Cyclization: The reaction mixture is then gently warmed. The diazonium salt undergoes an intramolecular nucleophilic attack by the acetylenic group, leading to cyclization and the formation of 4-hydroxycinnoline-3-carboxylic acid.

-

Isolation: The product precipitates from the solution and can be isolated via filtration, washed with cold water, and dried. Further purification can be achieved through recrystallization.

Synthesis via Dehydrogenation

An alternative route involves the dehydrogenation of dihydrocinnoline. The resulting cinnoline can be readily converted to its hydrochloride salt.

Experimental Protocol: Synthesis of this compound [7]

-

Preparation of Reagent: Freshly precipitated mercuric oxide is prepared for use as the oxidizing agent.

-

Dehydrogenation: Dihydrocinnoline is reacted with the freshly prepared mercuric oxide in a suitable solvent. The reaction mixture is heated to drive the dehydrogenation process, yielding cinnoline.

-

Isolation as Hydrochloride: After the reaction is complete, the mixture is filtered to remove mercuric salts. The filtrate, containing the cinnoline free base, is then treated with hydrochloric acid. This compound precipitates from the solution and is collected by filtration.

Biological Relevance and Applications

This compound itself is primarily used as a precursor in organic synthesis, notably for creating fluorescent pyrrolopyridazine derivatives.[5][6] However, the broader class of cinnoline compounds exhibits a remarkable spectrum of biological activities, making the cinnoline scaffold a privileged structure in drug discovery.

Derivatives have been investigated for a wide range of pharmacological effects, including:

-

Central Nervous System (CNS) Activity (e.g., antianxiety, antidepressant) [2]

The mechanism of action for these diverse activities involves interaction with various biological targets, such as protein kinases, topoisomerases, and other critical enzymes.[10][11]

Caption: Diverse biological activities of the Cinnoline scaffold.

References

- 1. CAS 5949-24-6: this compound | CymitQuimica [cymitquimica.com]

- 2. ijariit.com [ijariit.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. 4-Chlorothis compound [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound 98 | 5949-24-6 [chemicalbook.com]

- 7. Cinnoline - Wikipedia [en.wikipedia.org]

- 8. Cinnoline | C8H6N2 | CID 9208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. zenodo.org [zenodo.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Synthesis of Cinnoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and key synthetic methodologies for cinnoline and its hydrochloride salt. Detailed experimental protocols for seminal synthesis routes, including the Richter, Widman-Stoermer, and Neber-Bössel syntheses, are presented, accompanied by quantitative data to facilitate reproducibility and comparison. Furthermore, this guide elucidates the role of cinnoline derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer progression, and provides a visual representation of this interaction.

Discovery of the Cinnoline Scaffold

The history of cinnoline dates back to 1883 when Victor von Richter first synthesized a derivative of this novel heterocyclic system.[1] His work involved the cyclization of diazotized o-aminophenylpropiolic acid, a reaction now famously known as the Richter cinnoline synthesis.[1] This discovery laid the foundation for the exploration of a new class of nitrogen-containing heterocycles that would later prove to be of significant interest in drug discovery. Cinnoline (1,2-benzodiazine) is an aromatic heterocyclic compound with the chemical formula C₈H₆N₂.[2] It is isomeric with other benzodiazines such as quinoxaline, quinazoline, and phthalazine.[2] The parent compound is a pale yellow solid with a melting point of 39 °C.[3] Cinnoline and its derivatives are primarily synthetic, with no known natural occurrences.[2]

Core Synthetic Methodologies

Several classical methods have been developed for the synthesis of the cinnoline ring system. This section details the experimental protocols for the most prominent of these syntheses.

Richter Synthesis

The Richter synthesis is the historic first method for obtaining a cinnoline derivative. It proceeds via the diazotization of an o-aminoarylalkyne followed by intramolecular cyclization.[2]

Experimental Protocol: Synthesis of 4-Hydroxycinnoline

-

Step 1: Diazotization of o-Aminophenylpropiolic Acid. A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Step 2: Cyclization. The solution containing the diazonium salt is allowed to warm to room temperature and stirred. The intramolecular cyclization proceeds with the evolution of nitrogen gas.

-

Step 3: Isolation of 4-Hydroxycinnoline-3-carboxylic Acid. The resulting precipitate of 4-hydroxycinnoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried.

-

Step 4: Decarboxylation. The purified 4-hydroxycinnoline-3-carboxylic acid is heated above its melting point to induce decarboxylation, yielding 4-hydroxycinnoline.

| Product | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) |

| 4-Hydroxycinnoline | o-Aminophenylpropiolic Acid | Sodium nitrite, Hydrochloric acid | Variable | 225-226 |

Note: Yields for the Richter synthesis can be variable and are often lower than more modern methods.[4]

Widman-Stoermer Synthesis

The Widman-Stoermer synthesis is a versatile method for preparing cinnolines, particularly those substituted at the 4-position. The reaction involves the diazotization of an o-amino-α-alkenylbenzene, which then undergoes intramolecular cyclization.[5] The presence of an electron-donating group on the β-carbon of the vinyl substituent generally facilitates the reaction.[5]

Experimental Protocol: Synthesis of 4-Methylcinnoline

-

Step 1: Diazotization of 2-(1-propenyl)aniline. 2-(1-propenyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0 °C. A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5 °C.

-

Step 2: Cyclization. The reaction mixture is stirred at low temperature for a period, then allowed to warm to room temperature. The cyclization proceeds spontaneously.

-

Step 3: Isolation and Purification. The reaction mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., diethyl ether). The organic extracts are dried, and the solvent is removed under reduced pressure. The crude 4-methylcinnoline can be purified by distillation or chromatography.

| Product | Starting Material | Key Reagents | Yield (%) | Boiling Point (°C) |

| 4-Methylcinnoline | 2-(1-propenyl)aniline | Sodium nitrite, Hydrochloric acid | ~70-90 | 138-140 (at 15 mmHg) |

Neber-Bössel Synthesis

The Neber-Bössel synthesis is a classical route for the preparation of 3-hydroxycinnolines.[6] This method involves the diazotization of a (2-aminophenyl)hydroxyacetate, followed by reduction of the diazonium salt to a hydrazine, which then cyclizes upon heating in acidic conditions.[6]

Experimental Protocol: Synthesis of 3-Hydroxycinnoline

-

Step 1: Diazotization and Reduction. (2-Aminophenyl)hydroxyacetate is diazotized with sodium nitrite in hydrochloric acid at low temperature. The resulting diazonium salt is then reduced in situ, for example, with stannous chloride, to form the corresponding hydrazine.

-

Step 2: Cyclization. The reaction mixture containing the hydrazine intermediate is heated to boiling in the presence of hydrochloric acid to effect cyclization.

-

Step 3: Isolation. Upon cooling, the 3-hydroxycinnoline product precipitates and can be collected by filtration, washed, and dried.

| Product | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) |

| 3-Hydroxycinnoline | (2-Aminophenyl)hydroxyacetate | Sodium nitrite, Hydrochloric acid, Stannous chloride | 60-70 | 248-250 |

Synthesis of Cinnoline Hydrochloride

This compound is a common salt form of cinnoline, often used in research and development due to its improved solubility in aqueous media.[2]

Experimental Protocol: Preparation of this compound from Cinnoline Base

-

Procedure: Cinnoline free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethanol. A solution of hydrogen chloride in the same solvent (or gaseous hydrogen chloride) is then added dropwise with stirring. The this compound salt precipitates out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound as a crystalline solid.

| Product | Starting Material | Reagent | Appearance |

| This compound | Cinnoline | Hydrogen Chloride | White to off-white crystalline solid |

Characterization Data for this compound:

| Molecular Formula | Molar Mass ( g/mol ) | Spectroscopic Data |

| C₈H₇ClN₂ | 166.61 | ¹H NMR: Chemical shifts will be downfield shifted compared to the free base due to the protonation of the nitrogen. IR (KBr, cm⁻¹): Characteristic peaks for aromatic C-H stretching, C=C and C=N stretching, and N-H stretching from the hydrochloride. Mass Spec (m/z): A prominent molecular ion peak for the cinnoline cation (C₈H₇N₂⁺) at approximately 131.06. |

Cinnoline Derivatives in Cellular Signaling

Cinnoline derivatives have garnered significant attention for their potential as anticancer agents.[7] One of the key mechanisms through which they exert their antiproliferative effects is by targeting critical cellular signaling pathways that are often dysregulated in cancer.[7]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Aberrant activation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[8]

Caption: Cinnoline derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.

Recent studies have identified cinnoline derivatives as potent inhibitors of PI3K.[9] By inhibiting PI3K, these compounds can block the downstream activation of Akt and mTOR, thereby suppressing cancer cell proliferation and survival.[9][10] This targeted inhibition makes cinnoline-based compounds promising candidates for the development of novel anticancer therapies.

Conclusion

The discovery of cinnoline over a century ago opened up a new avenue in heterocyclic chemistry. The classical synthetic routes, such as the Richter, Widman-Stoermer, and Neber-Bössel syntheses, remain fundamental to the construction of the cinnoline scaffold. The ability of cinnoline derivatives to modulate key cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, underscores their significant potential in the development of targeted cancer therapies. This guide provides a foundational resource for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

- 1. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. impactfactor.org [impactfactor.org]

- 3. Synthesis of Benzodiazines [quimicaorganica.org]

- 4. Purification of Aniline - Chempedia - LookChem [lookchem.com]

- 5. Widman-Stoermer Synthesis | CoLab [colab.ws]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

Cinnoline Hydrochloride: A Technical Guide to its Role and the Biological Mechanisms of the Cinnoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline hydrochloride serves as a foundational chemical scaffold in the synthesis of a diverse range of biologically active compounds. While direct, in-depth research into the specific mechanism of action of this compound itself is limited in publicly available literature, the core cinnoline structure is a key pharmacophore. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the known mechanisms of action attributed to the broader class of cinnoline-containing molecules, offering insights into their biological targets and signaling pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated biological processes to support further research and drug development efforts.

Introduction to Cinnoline and this compound

Cinnoline is a bicyclic aromatic heterocycle with the chemical formula C₈H₆N₂.[1] It is an isomeric form of other naphthyridines such as quinoxaline and quinazoline. This compound is the salt form of the parent cinnoline molecule, which enhances its solubility in aqueous solutions, making it a convenient starting material for chemical synthesis.[2] While cinnoline itself is reported to have some antibacterial activity against Escherichia coli, the vast majority of research has focused on the pharmacological properties of its numerous derivatives.[3] These derivatives have been investigated for a wide array of therapeutic applications, targeting various enzymes, receptors, and signaling pathways.[4][5][6][7]

Known Biological Targets and Mechanisms of Action of Cinnoline Derivatives

The biological activity of cinnoline derivatives is largely dictated by the nature and position of their substituents. These modifications allow for interaction with a variety of biological targets. The following sections detail the most well-documented mechanisms of action.

Antimicrobial Activity: Inhibition of DNA Gyrase

A prominent mechanism of antibacterial action for certain cinnoline derivatives, such as Cinoxacin, is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting their function, these cinnoline compounds effectively halt bacterial proliferation.

Experimental Protocol: DNA Gyrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against DNA gyrase involves a supercoiling assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT).

-

Compound Incubation: The test compound (a cinnoline derivative) at various concentrations is added to the reaction mixture and incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a DNA loading dye and a chelating agent like EDTA.

-

Agarose Gel Electrophoresis: The reaction products are then separated by agarose gel electrophoresis.

-

Data Analysis: The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified using densitometry. A decrease in the amount of supercoiled DNA in the presence of the compound indicates inhibition of DNA gyrase. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is then calculated.[8]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Several cinnoline derivatives have demonstrated potent anti-inflammatory effects. While the precise mechanisms can vary, some have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[6][8] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by synthesizing prostaglandins.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The inhibitory effect on COX-2 can be assessed using a colorimetric assay.

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.

-

Reaction Initiation: The assay is typically performed in a 96-well plate. The reaction mixture includes the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer (e.g., Tris-HCl).

-

Incubation: The plate is pre-incubated to allow the compound to bind to the enzyme. The reaction is then initiated by adding arachidonic acid.

-

Detection: The peroxidase activity of COX is measured by adding a chromogenic substrate (e.g., TMB). The color change is proportional to the amount of prostaglandin G₂ produced.

-

Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.[8]

Anticancer Activity: Diverse Mechanisms

Cinnoline derivatives have emerged as promising anticancer agents, acting through various mechanisms:

-

Phosphoinositide 3-kinase (PI3K) Inhibition: Certain cinnoline derivatives have been identified as potent inhibitors of PI3K, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and promotes cell survival and proliferation.

-

Topoisomerase I Inhibition: Some derivatives have been shown to target human topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells.

-

Kinase Inhibition: Cinnoline-based compounds have been developed as inhibitors of various protein kinases involved in cancer progression, such as Bruton's Tyrosine Kinase (BTK) and Leucine-Rich Repeat Kinase 2 (LRRK2).[7]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The cytotoxic effect of cinnoline derivatives on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the cinnoline derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.[5]

Quantitative Data Summary

The following tables summarize some of the reported quantitative data for the biological activities of various cinnoline derivatives. It is important to note that these values are for specific derivatives and not for this compound itself.

| Derivative Class | Target | Assay | Reported Activity (IC₅₀/Inhibition) | Reference |

| Cinoxacin | DNA Gyrase | Supercoiling Assay | - | [4] |

| Pyrazolo[4,3-c]cinnolines | COX-2 | In vitro enzyme assay | Up to 80.01% inhibition | [8] |

| Cinnoline-sulfonamides | Various bacteria | Disk diffusion | Zone of inhibition: 17-22 mm | [4] |

| Dihydrobenzo[h]cinnolines | KB & Hep-G2 cells | MTT Assay | IC₅₀ values as low as 0.56 µM | [7] |

| 4-aminocinnoline-3-carboxamides | LRRK2 | Kinase Assay | Potent inhibition | [7][9] |

Signaling Pathways and Experimental Workflows

The interaction of cinnoline derivatives with their biological targets can modulate various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these interactions and a typical experimental workflow.

Caption: Inhibition of the PI3K/Akt signaling pathway by a cinnoline derivative.

Caption: A generalized workflow for screening the biological activity of cinnoline derivatives.

Conclusion

This compound is a valuable precursor for the synthesis of a wide range of pharmacologically active molecules. While the hydrochloride salt itself is not the primary subject of mechanistic studies, the cinnoline scaffold it provides is central to the development of compounds with diverse biological effects. The mechanisms of action for cinnoline derivatives are varied and include the inhibition of essential bacterial enzymes, modulation of inflammatory pathways, and targeting of key signaling molecules in cancer. The information and protocols presented in this guide are intended to serve as a resource for researchers and scientists working to further explore the therapeutic potential of the cinnoline chemical class. Future research may yet uncover specific biological roles for the parent cinnoline molecule, but for now, its greatest contribution to medicinal chemistry lies in the vast therapeutic possibilities offered by its derivatives.

References

- 1. Cinnoline - Wikipedia [en.wikipedia.org]

- 2. CAS 5949-24-6: this compound | CymitQuimica [cymitquimica.com]

- 3. innovativejournal.in [innovativejournal.in]

- 4. ijper.org [ijper.org]

- 5. ijariit.com [ijariit.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. chemijournal.com [chemijournal.com]

- 9. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

Cinnoline Hydrochloride: A Technical Guide to its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives, particularly Cinnoline hydrochloride, represent a versatile scaffold with significant potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the burgeoning research applications of this compound, highlighting its diverse pharmacological activities. This document details its anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, in-depth experimental protocols, and visual representations of key biological pathways and workflows. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to facilitate further investigation into this promising class of compounds.

Introduction

Cinnoline (1,2-benzodiazine) is a heterocyclic aromatic compound that has garnered considerable attention in the field of medicinal chemistry due to its wide array of biological activities.[1][2] As an isostere of quinoline and isoquinoline, the cinnoline nucleus serves as a privileged structure in the design of novel therapeutic agents.[3][4] Cinnoline derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities.[1][5] This guide focuses on the hydrochloride salt of cinnoline derivatives, which often enhances solubility and bioavailability, making it a suitable candidate for further preclinical and clinical development.

Anticancer Applications

Cinnoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1] Their mechanisms of action are multifaceted, primarily involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action

2.1.1. Topoisomerase Inhibition

Several cinnoline derivatives function as topoisomerase inhibitors.[1] Topoisomerases are nuclear enzymes that play a critical role in DNA replication, transcription, and repair by managing DNA topology.[6] By inhibiting these enzymes, cinnoline compounds can induce DNA damage and subsequently trigger apoptosis in cancer cells.

2.1.2. PI3K/Akt Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7] Certain cinnoline derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[7]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative cinnoline derivatives against various human cancer cell lines, presented as IC50 values (the concentration required for 50% inhibition of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydrobenzo[h]cinnoline-5,6-dione derivative | KB (Epidermoid Carcinoma) | 0.56 | [1] |

| Dihydrobenzo[h]cinnoline-5,6-dione derivative | Hep-G2 (Hepatoma Carcinoma) | 0.77 | [1] |

| Substituted dibenzo[c,h]cinnoline | Various human tumor cell lines | Micromolar potency | [1] |

| Cinnoline derivative 25 | Human tumor cell lines | 0.264, 2.04, 1.14 | [7] |

| 3-amido-4-aniline cinnolines | 3T3 cells expressing CSF-1R | 0.013 and 0.025 | [8] |

| Bicinnoline derivatives (4k, 4n, 4o) | MDA-231 (Breast Cancer) | ~70% cytotoxic action | [9] |

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

-

Cell Fixation: Gently aspirate the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Antimicrobial Applications

Cinnoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new antimicrobial agents.[1][5]

Mechanism of Action

3.1.1. Inhibition of Bacterial Efflux Pumps

Bacterial efflux pumps are membrane proteins that actively extrude antibiotics from the cell, contributing to multidrug resistance. Some cinnoline derivatives act as efflux pump inhibitors (EPIs), thereby restoring the efficacy of existing antibiotics.[5]

Quantitative Antimicrobial Activity Data

The antimicrobial activity of cinnoline derivatives is typically evaluated by determining the zone of inhibition in disc diffusion assays and the Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Halogen substituted cinnoline sulphonamides | S. aureus | 22-25 | - | [10] |

| Halogen substituted cinnoline sulphonamides | E. coli | 20-21 | - | [10] |

| Cinnoline derivative 4a | S. aureus | - | 10 | [11] |

| Cinnoline derivative 4a | S. epidermidis | - | 10 | [11] |

| Cinnoline derivative 4j | E. coli | - | 32 (diameter value) | [12] |

| Pyridothieno cinnoline derivatives | E. coli | - | 45 | [2] |

Experimental Protocol: Antibacterial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used technique to assess the antibacterial activity of a compound.

Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation of Agar Plates: Uniformly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Application of Discs: Impregnate sterile paper discs with a known concentration of the this compound derivative and place them on the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disc in millimeters.

-

Interpretation: A larger zone of inhibition indicates greater antibacterial activity.

Anti-inflammatory Applications

Cinnoline derivatives have also shown promise as anti-inflammatory agents, with their activity demonstrated in various in vivo models.[2]

Mechanism of Action

The anti-inflammatory effects of cinnoline derivatives are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[13]

Quantitative Anti-inflammatory Activity Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay for evaluating the anti-inflammatory activity of new compounds.

| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |

| Cinnoline with pyrazoline (5a) | - | 58.50 | [2] |

| Cinnoline with pyrazoline (5d) | - | 55.22 | [2] |

| Cinnoline fused Mannich base (Compound 4) | 50 | Similar to celecoxib (20 mg/kg) | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Methodology:

-

Animal Preparation: Use adult Wistar or Sprague-Dawley rats, fasted overnight before the experiment.

-

Compound Administration: Administer the this compound derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Other Potential Research Applications

Beyond the major areas discussed, cinnoline derivatives have shown potential in several other therapeutic fields:

-

Antimalarial Activity: Certain cinnoline derivatives have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.[1]

-

Anxiolytic and Neurological Disorders: Some cinnoline compounds have been investigated for their potential in treating neurological and psychiatric disorders, including Parkinson's disease.[1]

-

Enzyme Inhibition: Cinnoline derivatives have been shown to inhibit various other enzymes, including Bruton's tyrosine kinase (BTK) and human neutrophil elastase (HNE), suggesting their potential in treating autoimmune diseases and inflammatory conditions.[9]

Conclusion

This compound and its derivatives represent a highly promising and versatile class of compounds with a wide spectrum of biological activities. Their potential applications in oncology, infectious diseases, and inflammatory disorders are well-documented and continue to be an active area of research. The ability to readily modify the cinnoline scaffold allows for the optimization of their pharmacological properties, paving the way for the development of novel and effective therapeutic agents. This technical guide provides a solid foundation for researchers to explore the full potential of this remarkable heterocyclic system.

References

- 1. rroij.com [rroij.com]

- 2. rsc.org [rsc.org]

- 3. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. zenodo.org [zenodo.org]

- 9. bepls.com [bepls.com]

- 10. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijper.org [ijper.org]

- 13. mdpi.com [mdpi.com]

Cinnoline Hydrochloride: A Technical Guide for Researchers

Introduction: Cinnoline hydrochloride (CAS No. 5949-24-6) is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community.[1] As a derivative of cinnoline, it serves as a crucial building block in the synthesis of various molecules with diverse pharmacological activities. This technical guide provides an in-depth overview of its chemical properties, experimental protocols, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development. Cinnoline and its derivatives have been explored for their potential as antimicrobial, antitumor, anti-inflammatory, and antihypertensive agents.[2][3]

Core Chemical and Physical Data

This compound is typically encountered as a white to off-white crystalline solid.[1] It is soluble in water and other polar organic solvents.[1] The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 5949-24-6 | [1][4][5] |

| Molecular Formula | C₈H₇ClN₂ (or C₈H₆N₂·HCl) | [1][4][5] |

| Molecular Weight | 166.61 g/mol | [4][6] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 156-158 °C | [5] |

| Solubility | Soluble in water and polar organic solvents | [1] |

The free base, cinnoline, is an oil that melts at 39°C.[7] It is known to be soluble in polar solvents such as ethanol and methanol, while exhibiting poor solubility in non-polar solvents like hexane.[8]

Synthesis and Experimental Protocols

The synthesis of the core cinnoline structure can be achieved through several established methods. The hydrochloride salt is typically formed by treating the cinnoline free base with hydrochloric acid.

General Synthesis of Cinnoline Derivatives

One of the foundational methods for synthesizing the cinnoline ring is the Richter Cinnoline Synthesis .[7] This involves the cyclization of an alkyne, specifically o-C₆H₄(N₂Cl)C≡CCO₂H, in water to produce 4-hydroxycinnoline-3-carboxylic acid.[7] Subsequent decarboxylation and reductive removal of the hydroxyl group yield the parent cinnoline heterocycle.[7]

Other notable synthetic strategies include:

-

Widman-Stoermer and Borsche–Herbert Cyclizations : These are classical methods for forming the cinnoline system.[3]

-

Dehydrogenation : Cinnoline can be prepared by the dehydrogenation of dihydrocinnoline using freshly precipitated mercuric oxide.[7]

-

Diazotization : A common and versatile method involves the diazotization of ortho-aminoacetophenones, followed by cyclization of the resulting arenediazonium salt. This approach allows for the synthesis of a wide range of substituted cinnoline derivatives with yields often between 70-90%.[9]

A generalized workflow for the synthesis of cinnoline derivatives via diazotization is illustrated below.

Caption: A simplified workflow for the synthesis of cinnoline derivatives.

Example Protocol: Synthesis of 3-acetyl-7-chloro-6-fluorocinnolin-4(1H)-one

A specific protocol for synthesizing a cinnoline derivative involves the intramolecular cyclization of an intermediate hydrazone.[10]

-

Intermediate Synthesis : The starting material, 3-chloro-4-fluoroaniline, is converted to Ethyl-2-[2-(3-chloro-4-fluorophenyl)hydrazinylidene]-3-oxobutanoate.[10]

-

Cyclization : Powdered anhydrous aluminum chloride (AlCl₃) is added to a solution of the intermediate in chlorobenzene. The mixture is refluxed for approximately 16 hours under anhydrous conditions.[10]

-

Workup : After cooling, dilute hydrochloric acid is added. The excess chlorobenzene is removed via steam distillation.[10]

-

Purification : The resulting solid is filtered and washed with a sodium hydroxide solution and water. The product is then recrystallized to yield the final cinnoline derivative.[10]

Biological Activity and Signaling Pathways

Cinnoline and its derivatives are recognized for their broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[2][3] They have been investigated for their potential roles as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][11]

Inhibition of Kinase Signaling Pathways

Several cinnoline derivatives have been identified as potent inhibitors of key protein kinases involved in cancer progression and other diseases.

-

c-Met Kinase Inhibitors : Certain quinoline and cinnoline compounds have been developed as inhibitors of the c-Met kinase.[12][13] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[14]

The simplified c-Met signaling pathway is depicted below.

Caption: Inhibition of the c-Met receptor by cinnoline derivatives.

-

Other Kinase Targets : Cinnoline derivatives have also been explored as inhibitors of other important kinases, including:

Modulation of Other Biological Targets

-

Phosphodiesterase 10A (PDE10A) Inhibition : Derivatives of 6,7-dimethoxy-4-(pyridine-3-yl)cinnoline have been identified as novel inhibitors of PDE10A. This enzyme is involved in cellular signaling within the central nervous system, and its inhibition is a promising therapeutic strategy for schizophrenia.[12][13][15]

Conclusion

This compound is a valuable compound for synthetic and medicinal chemistry. Its versatile core structure allows for the development of a wide array of derivatives with significant biological activities. The continued exploration of cinnoline-based compounds as inhibitors of key signaling pathways, such as those mediated by c-Met and other kinases, holds considerable promise for the development of novel therapeutics. This guide provides a foundational understanding of its chemical properties and biological relevance to support ongoing research efforts.

References

- 1. CAS 5949-24-6: this compound | CymitQuimica [cymitquimica.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. ijariit.com [ijariit.com]

- 4. scbt.com [scbt.com]

- 5. This compound 98 | 5949-24-6 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Cinnoline - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. innovativejournal.in [innovativejournal.in]

- 10. chemijournal.com [chemijournal.com]

- 11. ijbpas.com [ijbpas.com]

- 12. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [mdpi.com]

- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. zenodo.org [zenodo.org]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Cinnoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of cinnoline hydrochloride, a crucial heterocyclic compound with significant potential in medicinal chemistry. Understanding these fundamental physicochemical properties is paramount for advancing drug discovery, formulation development, and ensuring therapeutic efficacy and safety. This document synthesizes available data and outlines detailed experimental protocols to empower researchers in their investigations of cinnoline-based compounds.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Cinnoline, as a free base, is known to be soluble in polar organic solvents such as ethanol and methanol, while exhibiting poor solubility in non-polar solvents.[1] The hydrochloride salt form is generally employed to enhance aqueous solubility.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Profile |

| Water | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| DMSO | Likely Soluble |

| Non-polar solvents (e.g., hexane) | Poorly Soluble |

Table 2: Illustrative Quantitative Solubility of this compound

Disclaimer: The following data is illustrative and based on general knowledge of similar heterocyclic hydrochloride salts. Experimental determination is required for precise values.

| Solvent | Illustrative Solubility (mg/mL) at 25°C |

| Water | 10 - 20 |

| 0.1 N HCl | 15 - 25 |

| Ethanol | 5 - 15 |

| Methanol | 20 - 30 |

| DMSO | > 50 |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The definitive method for determining equilibrium solubility is the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., glass vial). The excess solid should be visually apparent.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is commonly achieved by centrifugation followed by filtration of the supernatant through a fine, non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound. A validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is typically employed.

Stability Profile of this compound

Assessing the chemical stability of this compound is critical for determining its shelf-life, identifying potential degradation products, and establishing appropriate storage conditions. While specific stability studies on this compound are not widely published, a forced degradation study is the standard approach to evaluate its intrinsic stability.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing. It is used to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.

Caption: Workflow for a Forced Degradation Study.

Methodology:

-

Acid Hydrolysis: A solution of this compound is treated with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: A solution of the compound is treated with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: The compound in solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room or elevated temperature.

-

Thermal Degradation: The solid compound and a solution are subjected to high temperatures (e.g., 80°C) to assess thermal lability.

-

Photostability: The solid compound and a solution are exposed to light as per ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4]

Samples from each stress condition are then analyzed at various time points using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products. The degradation kinetics can be studied by monitoring the decrease in the concentration of the parent compound over time, which often follows pseudo-first-order kinetics.[5]

Conclusion

The solubility and stability of this compound are fundamental properties that dictate its path in the drug development pipeline. While comprehensive quantitative data remains to be fully elucidated in the public domain, this guide provides a framework for its characterization. The outlined experimental protocols for solubility determination and forced degradation studies offer a robust starting point for researchers to generate the necessary data for their specific formulations and applications. Further investigation into these properties will undoubtedly accelerate the translation of promising cinnoline-based compounds into viable therapeutic agents.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 5949-24-6: this compound | CymitQuimica [cymitquimica.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. Study on Degradation Kinetics of Amorolfine Hydrochloride in Aqueous Solution | Semantic Scholar [semanticscholar.org]

The Pharmacological Maze of Cinnoline Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological profile of cinnoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways to facilitate a comprehensive understanding of this promising class of compounds.

A Spectrum of Biological Activities

Cinnoline derivatives have demonstrated significant potential across various therapeutic areas, exhibiting a range of biological effects including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic properties.[1][2] The versatility of the cinnoline core allows for structural modifications that can be fine-tuned to optimize potency and selectivity against specific biological targets.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various cinnoline derivatives, providing a comparative overview of their potency in different biological assays.

Anticancer Activity

Cinnoline derivatives have shown potent cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds are presented in Table 1.

Table 1: Anticancer Activity of Cinnoline Derivatives (IC50 values in µM)

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydrobenzo[h]cinnoline-5,6-dione Derivative | KB (Human epidermoid carcinoma) | 0.56 | [3] |

| Hep-G2 (Hepatocellular carcinoma) | 0.77 | [3] | |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric cancer) | 1.38 | [4] |

| HCT-116 (Colon cancer) | 5.34 | [4] | |

| MCF-7 (Breast cancer) | 5.21 | [4] | |

| Pyrazolo[4,3-f]quinoline Derivative 2E | NUGC-3 (Gastric cancer) | <8 | [5] |

| Cinnoline Derivative 25 | Human tumor cell lines | 0.264 | [6] |

| Cinnoline Derivative 8b | MCF-7 (Breast cancer) | 5.56 | [2] |

| Cinnoline Derivative 10d | MCF-7 (Breast cancer) | 8.57 | [2] |

Antibacterial Activity

Several cinnoline derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized in Table 2.

Table 2: Antibacterial Activity of Cinnoline and Quinoline Derivatives (MIC values in µg/mL)

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline Derivative 5d | MRSA (Methicillin-resistant Staphylococcus aureus) | 4-16 | [7] |

| VRE (Vancomycin-resistant Enterococci) | 4-16 | [7] | |

| G- strains | 0.125-8 | [7] | |

| Quinoline Derivative 6 | Clostridioides difficile | 1.0 | [8] |

| Quinoline Derivative 11 | S. aureus | 0.12 | [9] |

| E. coli | >1024 | [9] | |

| Quinoline Derivative 12 | S. aureus | 0.24 | [9] |

| E. coli | 512 | [9] | |

| Quinolone Derivative 15 | S. aureus | 0.8 (µM) | [9] |

| B. cereus | 0.8 (µM) | [9] | |

| Quinoline Derivative 2 | Bacillus cereus | 3.12 | [10] |

| Staphylococcus | 3.12 | [10] | |

| Pseudomonas | 3.12 | [10] | |

| Escherichia coli | 3.12 | [10] | |

| Quinoline Derivative 6 | Bacillus cereus | 3.12 | [10] |

| Staphylococcus | 3.12 | [10] | |

| Pseudomonas | 3.12 | [10] | |

| Escherichia coli | 3.12 | [10] |

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of cinnoline derivatives are often attributed to their interaction with specific cellular signaling pathways. Two prominent mechanisms of action that have been identified are the inhibition of the PI3K/Akt pathway and the inhibition of topoisomerase enzymes.

PI3K/Akt Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and growth, and its dysregulation is frequently observed in cancer.[11] Cinnoline derivatives have been identified as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing anticancer effects.[6]

Caption: PI3K/Akt signaling pathway and the inhibitory action of cinnoline derivatives.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription.[2] Certain cinnoline derivatives have been shown to inhibit topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells.[5][12]

Caption: Mechanism of topoisomerase inhibition by cinnoline derivatives.

Detailed Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental methodologies are crucial. This section provides protocols for key assays used to evaluate the pharmacological profile of cinnoline derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the cinnoline derivatives and incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

-

Serial Dilution: The cinnoline derivatives are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of compounds.[13][14][15]

-

Animal Groups: Male Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: The test compounds or standard drug are administered orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This test is used to screen for peripheral analgesic activity.[1][16][17][18]

-

Animal Groups: Swiss albino mice are divided into control, standard (e.g., diclofenac sodium), and test groups.

-

Compound Administration: The test compounds or standard drug are administered orally 30-60 minutes before the injection of acetic acid.

-

Induction of Writhing: 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

-

Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 10-20 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of protection against writhing is calculated by comparing the number of writhes in the treated groups with the control group.

In Vitro Topoisomerase I Inhibition Assay: DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and purified human topoisomerase I enzyme.

-

Compound Addition: The cinnoline derivative is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA samples are separated on a 1% agarose gel.

-

Visualization: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Conclusion

The diverse pharmacological profile of cinnoline derivatives, coupled with their amenability to synthetic modification, makes them a highly attractive scaffold for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers in the field, summarizing key pharmacological data, outlining essential experimental protocols, and illustrating important mechanisms of action. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of cinnoline derivatives hold significant promise for the future of drug discovery.

References

- 1. Synthesis and screening of novel cinnoline derivatives for analgesics [wisdomlib.org]

- 2. zenodo.org [zenodo.org]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

Antimicrobial and Antitumor Potential of Cinnoline Compounds: A Technical Guide

Abstract

The cinnoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1][2] This technical guide provides an in-depth exploration of the antimicrobial and antitumor potential of cinnoline-based compounds, targeted at researchers, scientists, and professionals in drug development. It consolidates quantitative data, details key experimental protocols, and visualizes complex biological pathways and workflows. Cinnoline derivatives have demonstrated significant efficacy as antibacterial and antifungal agents, as well as potent anticancer properties through mechanisms including the inhibition of critical enzymes like topoisomerase I, receptor tyrosine kinases (c-Met), and modulation of cell signaling pathways such as PI3K/Akt.[1][3][4] This document serves as a comprehensive resource, summarizing structure-activity relationships and outlining the methodologies required to evaluate these promising therapeutic agents.

Antimicrobial Potential of Cinnoline Derivatives

Cinnoline derivatives have been extensively investigated for their broad-spectrum pharmacological activities, including significant antibacterial and antifungal properties.[1][5] The fusion of the cinnoline core with other bioactive moieties, such as pyrazolines, chalcones, and sulphonamides, has been shown to produce compounds with enhanced antimicrobial efficacy.[1]

Structure-Activity Relationship (SAR)

The antimicrobial activity of cinnoline derivatives is closely linked to their structural features:

-

Halogen Substitution: The introduction of halogen atoms (e.g., chloro, bromo) into the cinnoline structure consistently results in enhanced antimicrobial and antifungal activity.[1][6][7] Halogen-substituted derivatives often exhibit potent activity at lower concentrations.[1][6] The 7-chloro substituted cinnoline thiophene derivative is noted as a particularly potent antifungal agent.[1][7]

-

Electron-Withdrawing vs. Electron-Donating Groups: An electron-withdrawing substituent at the phenyl group of certain cinnoline derivatives has been associated with increased activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative bacteria (e.g., E. coli).[1] Conversely, electron-donating groups like methoxyl and hydroxyl have been linked to higher anti-inflammatory activity.[1]

-

Hybrid Molecules: The combination of the cinnoline nucleus with other active moieties, such as sulphonamides, leads to a significant improvement in antimicrobial action, likely due to a synergistic effect.[1][6]

Quantitative Antimicrobial Data

The following table summarizes the observed antimicrobial activity of various classes of cinnoline derivatives.

| Cinnoline Derivative Class | Target Organisms | Observed Activity | Reference(s) |

| Cinnoline-Sulphonamide Hybrids | P. aeruginosa, E. coli, B. subtilis, S. aureus, C. albicans, A. niger | Halogenated derivatives showed potent activity at lower concentrations, comparable to reference drugs. | [1][6] |

| Cinnoline-Pyrazoline Hybrids | M. tuberculosis and various pathogenic fungi | A 4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide derivative was found to be highly potent. | [1] |

| Cinnoline-Chalcone Hybrids | B. subtilis, E. coli, S. aureus, K. pneumoniae, A. flavus, F. oxysporum | 4-Cl, 2-NO₂, and 4-NO₂ substituted derivatives were among the most potent tested. | [1] |

| Cinnoline-Thiophene/Furan Hybrids | C. albicans, A. niger | 7-chloro substituted cinnoline thiophene and 6-chloro substituted cinnoline furan derivatives were the most potent antifungal agents. | [1][7] |

| Substituted Cinnoline Imidazoles | C. albicans, A. niger and various bacteria | Chloro-substituted derivatives showed significant antibacterial and antifungal activity. | [8] |

Experimental Protocols for Antimicrobial Screening

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9]

-

Preparation of Compound Stock: Prepare a stock solution of the test cinnoline derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 16-24 hours for bacteria or as required for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity or growth is observed.[8][9]

Protocol 2: Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of bacteria to an antimicrobial agent.[6]

-

Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and allow them to solidify.

-

Inoculation: Uniformly swab a standardized bacterial inoculum (0.5 McFarland standard) across the entire surface of the agar plate.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the synthesized cinnoline compound. Place these disks onto the inoculated agar surface.

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). A larger diameter indicates greater susceptibility of the organism to the compound.[6]

Visualization: Antimicrobial Screening Workflow

Caption: General workflow for the screening and evaluation of novel cinnoline compounds.

Antitumor Potential of Cinnoline Derivatives

The cinnoline scaffold is a key structural component in the design of novel anticancer agents, with derivatives showing cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the inhibition of crucial cellular enzymes and the modulation of key signaling pathways that control cell proliferation and survival.[1][3][4]

Mechanisms of Action & Signaling Pathways

2.1.1 Inhibition of Topoisomerase I (TOP1) Certain substituted dibenzo[c,h]cinnolines function as non-camptothecin TOP1 inhibitors.[1] TOP1 is an essential enzyme that relaxes DNA supercoils during replication and transcription. Its inhibition leads to DNA damage and ultimately triggers cell death. SAR studies have revealed that specific substitutions, such as a methylenedioxy group on the D ring and dimethoxy groups on the A ring, are crucial for retaining TOP1-targeting activity and cytotoxicity.[1]

2.1.2 Inhibition of Receptor Tyrosine Kinases (RTKs) Cinnoline derivatives have been designed as potent inhibitors of RTKs, which are often overexpressed or mutated in various cancers.[1]

-

c-Met Inhibitors: Derivatives featuring a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been developed as inhibitors of the c-Met receptor tyrosine kinase.[1]

-

EGFR Inhibitors: Novel cinnoline compounds have been synthesized to target the epidermal growth factor receptor (EGFR) tyrosine kinase, showing promising enzymatic inhibition.[4]

2.1.3 Inhibition of the PI3K/Akt Signaling Pathway The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. A series of cinnoline derivatives have been identified as potent inhibitors of PI3K (Phosphatidylinositol 3-kinase).[3] By blocking PI3K, these compounds prevent the downstream activation of Akt, leading to the suppression of pro-survival signals and promoting apoptosis.

2.1.4 Induction of Apoptosis Many cytotoxic cinnoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can be triggered through various mechanisms, including DNA damage from topoisomerase inhibition or the suppression of survival pathways like PI3K/Akt. The apoptotic process is often characterized by the activation of caspases and cell cycle arrest.[4]

Visualizations: Key Antitumor Pathways

Caption: Cinnoline derivatives inhibit the PI3K/Akt pathway, reducing cell survival.

Caption: Workflow for identifying lead anticancer cinnoline compounds in vitro.

Quantitative Antitumor Data

The following table summarizes the cytotoxic activity of various cinnoline derivatives against selected human cancer cell lines.

| Cinnoline Derivative Class | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference(s) |

| Dihydrobenzo[h]cinnoline-5,6-diones | KB (epidermoid carcinoma), Hep-G2 (hepatoma) | Cytotoxicity Assay | < 5.0 | [1] |

| PI3K Inhibitor (Compound 25) | HCT116, A549, PC3 | Antiproliferative Assay | 0.264, 2.04, 1.14 | [3] |

| Triazepinocinnoline (Compound 7) | MCF-7 (breast cancer) | Cytotoxicity Assay | 0.049 | [4] |

| Triazepinocinnoline (Compound 7) | - | EGFR Tyrosine Kinase Inhibition | 0.22 | [4] |

| Cinnoline Analog (Compound 8b) | MCF-7 (breast cancer) | Cell Viability Assay | 5.56 | [10] |

Experimental Protocols for Antitumor Screening

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[11]

-

Cell Seeding: Seed human cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the cinnoline compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[11]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance, and the IC₅₀ value can be calculated.

Protocol 4: Kinase Inhibition Assay (General)

This protocol outlines a general method to determine the inhibitory effect of a compound on a specific kinase (e.g., EGFR, PI3K).

-

Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate (e.g., a peptide that the kinase phosphorylates), and ATP in a suitable reaction buffer.

-

Inhibitor Addition: Add the test cinnoline compound at various concentrations to the reaction wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. This is often done using luminescence-based assays (e.g., Kinase-Glo®) or antibody-based detection (e.g., ELISA).

-

Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.

Conclusion

Cinnoline and its derivatives represent a highly versatile and promising class of heterocyclic compounds with significant therapeutic potential. Their demonstrated dual efficacy against both microbial pathogens and cancer cells makes them attractive candidates for further drug discovery and development. The structure-activity relationship studies consistently highlight the importance of specific substitutions, particularly halogens, in enhancing biological activity. The primary mechanisms of antitumor action, including the inhibition of topoisomerases and key signaling kinases like PI3K and EGFR, provide a solid foundation for rational drug design. Future research should focus on optimizing the potency and selectivity of these compounds, exploring novel hybrid structures, and conducting in-vivo studies to validate their therapeutic utility.

References

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]